molecular formula C20H22N2O3 B6640480 N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide

N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide

Cat. No. B6640480
M. Wt: 338.4 g/mol
InChI Key: CQUAJYRJAOLNHE-UHFFFAOYSA-N
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Description

N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPH is a formamide derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide involves its ability to modulate various signaling pathways and enzymes in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide also activates the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the enhancement of mitochondrial function. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide in lab experiments is its ability to exhibit potent antioxidant and neuroprotective properties. However, one of the limitations of using N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide. One potential application is its use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been found to improve cognitive function and memory in animal models. Another potential application is its use as a neuroprotective agent in the treatment of Parkinson's disease, as it has been found to exhibit antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential therapeutic applications of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide and to optimize its efficacy and bioavailability.

Synthesis Methods

The synthesis of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide involves the reaction of piperidine-4-carboxylic acid with benzyl alcohol and 4-nitrophenyl chloroformate to form N-[4-[4-(benzyloxycarbonyl)piperidin-1-yl]phenyl]-4-nitrobenzamide. This intermediate compound is then reduced using hydrogen gas and palladium on carbon catalyst to yield N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide.

Scientific Research Applications

N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-14-21-18-8-6-17(7-9-18)20(25)22-12-10-16(11-13-22)19(24)15-4-2-1-3-5-15/h1-9,14,16,19,24H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAJYRJAOLNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide

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